molecular formula C26H25N3O3 B2742946 1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-69-5

1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2742946
CAS No.: 2034283-69-5
M. Wt: 427.504
InChI Key: BUJJNFVGMIOOGO-UHFFFAOYSA-N
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Description

1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a naphthalene ring, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the naphthalen-1-yl acetyl intermediate. This intermediate is then reacted with piperidine under specific conditions to form the piperidin-4-yl derivative. The final step involves the cyclization of this derivative with phenylimidazolidine-2,4-dione under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and imidazolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Naphthalen-1-yl)acetyl)piperidine: Similar structure but lacks the imidazolidine-2,4-dione moiety.

    3-Phenylimidazolidine-2,4-dione: Contains the imidazolidine-2,4-dione moiety but lacks the naphthalen-1-yl acetyl and piperidine components.

Uniqueness

1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-24(17-20-9-6-8-19-7-4-5-12-23(19)20)27-15-13-21(14-16-27)28-18-25(31)29(26(28)32)22-10-2-1-3-11-22/h1-12,21H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJJNFVGMIOOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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